molecular formula C14H14ClNOS2 B2579748 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide CAS No. 2034506-38-0

5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide

Cat. No.: B2579748
CAS No.: 2034506-38-0
M. Wt: 311.84
InChI Key: AXKDCUBVBVRPKU-UHFFFAOYSA-N
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Description

“5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzamides . It is a compound that has been used as an inhibitor in complex with Factor Xa, a coagulation factor . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “this compound” is not detailed in the sources I found.


Physical and Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not detailed in the sources I found.

Scientific Research Applications

Anticancer Activity

Research on thiophene derivatives, including structures related to 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide, has shown promising anticancer properties. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity. These compounds, particularly those with a thiophene-2-carboxamide core, exhibited good inhibitory activity against several cancer cell lines. The presence of certain moieties, such as the thiazolidinone ring or thiosemicarbazide, significantly enhances their anticancer efficacy (Atta & Abdel‐Latif, 2021).

Antimycobacterial Activity

In the realm of infectious diseases, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been developed and evaluated for their antitubercular activity. These compounds have shown significant potency against Mycobacterium tuberculosis (Mtb), indicating their potential as antitubercular agents. The study highlights the effectiveness of these compounds, with some analogs demonstrating lower cytotoxicity profiles, making them promising candidates for further development (Marvadi et al., 2020).

Antioxidant and Anti-Inflammatory Activity

Another aspect of research on thiophene derivatives includes the exploration of their antioxidant and anti-inflammatory activities. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for their antioxidant properties. Several compounds within this series were identified as potent antioxidants, with some showing even higher activity than well-known antioxidants like ascorbic acid. This underscores the potential of thiophene derivatives in mitigating oxidative stress and inflammation (Tumosienė et al., 2019).

Antimicrobial Activity

Thiophene derivatives also exhibit antimicrobial properties. For example, 5-(alkylidene)thiophen-2(5H)-ones have been synthesized and evaluated for their ability to reduce biofilm formation by marine bacteria. This indicates the potential application of these compounds in preventing biofilm-associated infections, which are particularly challenging to treat due to their resistance to conventional antibiotics (Benneche et al., 2011).

Mechanism of Action

Target of Action

The primary target of the compound 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) in humans . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By targeting FXa, this compound can influence blood coagulation and potentially serve as an antithrombotic agent .

Mode of Action

The compound this compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition of FXa activity reduces thrombin generation and thus, can prevent the formation of blood clots .

Biochemical Pathways

The action of this compound affects the coagulation cascade, a biochemical pathway involved in blood clotting . By inhibiting FXa, the compound disrupts this pathway, reducing the generation of thrombin and the subsequent formation of fibrin, the main component of blood clots . This can have downstream effects on other processes that depend on clot formation, such as wound healing and response to injury.

Pharmacokinetics

It has been suggested that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, the compound can prevent the generation of thrombin and the subsequent formation of fibrin . This can result in a decreased risk of thrombotic events, such as stroke or pulmonary embolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, factors such as the presence of other medications, the individual’s metabolic rate, and genetic variations can also influence the compound’s pharmacokinetics and pharmacodynamics . .

Biochemical Analysis

Biochemical Properties

5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with Factor Xa, a vitamin K-dependent glycoprotein involved in the blood coagulation cascade . The compound binds to Factor Xa, inhibiting its activity and thereby affecting the coagulation process. This interaction is crucial for its potential use as an anticoagulant agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This inhibition can lead to alterations in gene expression and metabolic pathways, affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of Factor Xa, inhibiting its enzymatic activity . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. Additionally, the compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticoagulation, without significant adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, where it accumulates and exerts its effects. The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

5-chloro-N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS2/c15-12-6-5-10(19-12)13(17)16-14(7-1-2-8-14)11-4-3-9-18-11/h3-6,9H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKDCUBVBVRPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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